disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
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Overview
Description
Disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate is a complex organic compound that belongs to the class of phospholipids. These compounds are essential components of cell membranes and play a crucial role in various biological processes. The compound is characterized by its long-chain fatty acids and phosphate group, which contribute to its unique chemical properties and biological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate typically involves the esterification of glycerol with octadecanoic acid and octadec-9-enoic acid, followed by phosphorylation. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The phosphorylation step is usually carried out using phosphorus oxychloride or phosphoric acid under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like chromatography or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds.
Substitution: The phosphate group can participate in substitution reactions, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted phospholipids, which have distinct chemical and biological properties.
Scientific Research Applications
Disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phospholipids in different chemical environments.
Biology: The compound is essential for studying cell membrane dynamics, lipid-protein interactions, and signal transduction pathways.
Medicine: It is investigated for its potential therapeutic applications in drug delivery systems and as a component of liposomal formulations.
Industry: The compound is used in the formulation of cosmetics, food additives, and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound interacts with membrane proteins and other lipids, modulating their functions and facilitating various cellular processes. The phosphate group plays a crucial role in signal transduction pathways by acting as a docking site for signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- Disodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
- Disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-6-enoyl]oxypropyl] phosphate
Uniqueness
Disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate is unique due to its specific fatty acid composition and the position of the double bond in the octadec-9-enoyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C39H73Na2O8P |
---|---|
Molecular Weight |
746.9 g/mol |
IUPAC Name |
disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H75O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h18,20,37H,3-17,19,21-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/b20-18-;;/t37-;;/m1../s1 |
InChI Key |
HMYXPHZNMYGTGU-NWLWFKSDSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |
Origin of Product |
United States |
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